3-(piperidin-2-yl)-1H-indazole dihydrochloride
Description
Properties
IUPAC Name |
3-piperidin-2-yl-2H-indazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-10-9(5-1)12(15-14-10)11-7-3-4-8-13-11;;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGKOIVCURXXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C3C=CC=CC3=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action for PARP Inhibitor Intermediates
Executive Summary
This technical guide analyzes the pharmacodynamics of Poly (ADP-ribose) Polymerase inhibitors (PARPi), specifically focusing on the toxic intermediates they generate. While early development viewed PARPi merely as catalytic blockers of DNA repair, current consensus identifies the trapped PARP-DNA complex as the primary driver of cytotoxicity. This guide dissects the transition from catalytic inhibition to PARP trapping, the downstream collision with replication forks, and the resulting synthetic lethality in homologous recombination-deficient (HRD) contexts.
Part 1: The Molecular Basis of PARP Inhibition
The NAD+ Mimetic Pharmacophore
PARP1 and PARP2 are nuclear sensors of DNA Single-Strand Breaks (SSBs). Upon detecting a nick, PARP1 binds to DNA, undergoes a conformational change, and uses NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself (automodification) and target proteins (histones, XRCC1). This PARylation creates a negative charge repulsion that releases PARP from the DNA, allowing repair enzymes (BER pathway) to access the break.
The Intermediate State: PARP inhibitors act as NAD+ mimetics . They bind to the catalytic pocket of PARP, competing with NAD+.[1]
-
Catalytic Effect: They block the synthesis of PAR chains.
-
Structural Consequence: Without auto-PARylation, the negative charge repulsion never occurs. The PARP enzyme remains bound to the DNA break.
Catalytic Inhibition vs. PARP Trapping
It is critical to distinguish between these two mechanisms, as they drive different clinical outcomes.
| Feature | Catalytic Inhibition | PARP Trapping |
| Mechanism | Blocks PAR chain formation.[2][3] | Prevents PARP release from DNA.[3][4] |
| Biochemical Result | Failure to recruit repair factors (XRCC1, Ligase III). | Formation of a stable PARP-DNA protein complex .[5] |
| Cytotoxicity | Moderate (requires high doses). | High (acts as a "poison" to replication forks). |
| Potency Driver | Binding affinity ( | Allosteric retention time on DNA. |
| Example Drug | Veliparib (Weak trapper).[4][6][7] | Talazoparib (Strongest trapper). |
Expert Insight: The correlation between catalytic
and cytotoxicity is weak. Talazoparib is ~100x more potent in cell killing than Olaparib, despite similar catalytic inhibitory values. This discrepancy is explained almost entirely by the trapping potency .
Part 2: The Toxic Intermediate (The Trapping Mechanism)
The "intermediate" in this context is the Trapped PARP-DNA Complex .[5] This complex acts as a physical roadblock to cellular machinery.
The Sequence of Events
-
Lesion Recognition: PARP1 binds to an SSB.
-
Drug Binding: The PARPi enters the NAD+ pocket.
-
Stalling: Auto-PARylation is blocked; the "release switch" is disabled.
-
Collision: During the S-phase, the DNA replication fork encounters the trapped PARP complex.
-
Collapse: The replication fork stalls and collapses, generating a Double-Strand Break (DSB).
Visualization of the Trapping Cascade
Caption: The divergence between physiological repair (Green) and PARPi-induced trapping (Red). The Trapped Complex is the critical intermediate leading to DSBs.
Part 3: Synthetic Lethality & Downstream Cascades
The generation of DSBs via the trapped intermediate is not inherently lethal to all cells. It becomes lethal only in the context of Homologous Recombination Deficiency (HRD) , such as BRCA1/2 mutations.
The "Two-Hit" Hypothesis
-
Hit 1 (Genetic): Loss of BRCA1 or BRCA2 impairs the error-free HR pathway.
-
Hit 2 (Pharmacologic): PARP inhibition creates DSBs (via trapping) that require HR for repair.[8]
Fate of the Replication Fork
When the replication fork collapses at the trapped PARP intermediate:
-
HR-Proficient Cells (Normal): Use RAD51 and BRCA1/2 to stabilize the fork, remove the trapped PARP, and restart replication using the sister chromatid as a template.
-
HR-Deficient Cells (Cancer): Cannot stabilize the fork. The cell attempts to repair via Non-Homologous End Joining (NHEJ) , which is error-prone. This leads to gross chromosomal rearrangements, genomic instability, and apoptosis.
Part 4: Experimental Protocols
To validate the mechanism of action in a research setting, one must quantify the physical presence of the trapped intermediate, not just the enzymatic inhibition.
Protocol A: Chromatin Fractionation (The "Trapping" Assay)
Purpose: To physically separate soluble PARP (free) from chromatin-bound PARP (trapped).
Reagents:
-
Cytoskeleton Buffer (CSK): 10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100.
-
Soluble Fraction Buffer: CSK + Protease/Phosphatase inhibitors.
-
Chromatin Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% SDS, Benzonase nuclease.
Workflow:
-
Treatment: Treat cells with PARPi (e.g., 1 µM Olaparib) ± Alkylating agent (MMS 0.01%) for 4 hours.
-
Note: MMS increases the number of SSBs, enhancing the "opportunity" for trapping.
-
-
Harvest: Trypsinize and wash cells in PBS.
-
Lysis (Step 1): Resuspend pellet in CSK Buffer (100 µL). Incubate on ice for 10 min.
-
Separation: Centrifuge at 1,500 x g for 5 min at 4°C.
-
Supernatant:Soluble Fraction (Cytosolic/Unbound Nuclear proteins).
-
Pellet: Chromatin/Cytoskeletal components.
-
-
Wash: Wash pellet gently with CSK buffer to remove residual soluble proteins.
-
Extraction (Step 2): Resuspend pellet in Chromatin Solubilization Buffer . Sonicate (10 sec pulse) or incubate with Benzonase to shear DNA.
-
Analysis: Perform Western Blot on both fractions probing for PARP1.
-
Result: Effective trapping is indicated by a shift of PARP1 signal from the Soluble to the Chromatin fraction .
-
Protocol B: Clonogenic Survival Assay (Synthetic Lethality)
Purpose: To demonstrate the specific lethality in BRCA-deficient vs. wild-type cells.
-
Seeding: Seed isogenic paired cell lines (e.g., DLD1 BRCA2-/- and DLD1 WT) at low density (500 cells/well) in 6-well plates.
-
Dosing: Treat with serial dilutions of PARPi (0.1 nM to 10 µM).
-
Incubation: Allow colonies to form for 10-14 days. Refresh media/drug every 3 days.
-
Staining: Fix with Methanol/Acetic Acid (3:1); stain with Crystal Violet (0.5%).
-
Calculation: Count colonies (>50 cells). Plot Survival Fraction vs. Log[Drug].
-
Validation: The
in BRCA-/- cells should be significantly lower (e.g., 100-1000 fold) than WT.
-
Part 5: Drug Comparison & Clinical Implications
Not all PARP inhibitors are equal.[3][5][6][7][8][9] The "Trapping Potency" dictates the therapeutic index and toxicity profile.
Comparative Potency Table
| Drug | Trapping Potency | Catalytic Potency ( | Clinical Indication | Toxicity Profile |
| Talazoparib | High (+++) | ~0.57 nM | Breast Cancer (BRCAm) | High myelosuppression (lower dosing required). |
| Niraparib | Medium (++) | ~3.8 nM | Ovarian Cancer | Thrombocytopenia common. |
| Olaparib | Moderate (+) | ~5 nM | Ovarian, Breast, Pancreatic | Generally well tolerated. |
| Veliparib | Low (-) | ~5.2 nM | Investigational (Combination) | Low toxicity; allows combination with chemo. |
Resistance Mechanisms (Failure of the Intermediate)
Resistance often arises by preventing the formation or toxicity of the trapped intermediate:
-
Reversion Mutations: Secondary mutations in BRCA1/2 restore the reading frame, allowing the cell to repair the DSBs caused by trapping.
-
Loss of PARP1: Paradoxically, complete loss of PARP1 protein renders cells resistant to PARPi because there is no protein to trap on the DNA.
-
Shieldin Complex Loss: Loss of 53BP1/Shieldin factors allows resection of the break even in BRCA-deficient cells, bypassing the need for HR.
References
-
Murai, J., et al. (2012).[10] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.
-
Lord, C.J. & Ashworth, A. (2017).[10] "PARP inhibitors: Synthetic lethality in the clinic." Science.
-
Pommier, Y., et al. (2016). "Layman’s guide to PARP inhibitors." Science Translational Medicine.
-
FDA Label (Olaparib/Lynparza). "Prescribing Information." AccessData FDA.
-
Hopkins, T.A., et al. (2015). "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors." Molecular Cancer Research.[6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 3. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-molecule measurements reveal that PARP1 condenses DNA by loop formation | bioRxiv [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmsgroup.it [nmsgroup.it]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. annualreviews.org [annualreviews.org]
Advanced Pharmacophore Analysis of Piperidinyl-Indazole Derivatives
Executive Summary: The Privileged Scaffold
The piperidinyl-indazole scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, most notably Tyrosine Kinases (e.g., JAK, FGFR) , Serine/Threonine Kinases (e.g., ROCK, PIM) , and G-Protein Coupled Receptors (e.g., 5-HT4, 5-HT7) .
This guide moves beyond basic docking to provide a rigorous pharmacophore analysis.[1] We will deconstruct the structural determinants of binding, focusing on the electronic duality of the indazole core and the conformational vectoring of the piperidine ring . The objective is to equip researchers with a reproducible workflow for rational lead optimization.
Structural Anatomy & Pharmacophoric Features[2][3][4][5]
To design effective ligands, one must first dissect the scaffold into its functional pharmacophoric elements.
The Indazole Core: The Hinge Anchor
In kinase inhibitors, the indazole ring typically functions as a bi-dentate hinge binder.
-
H-Bond Donor (HBD): The N1-H (or N2-H depending on tautomer) donates a proton to the backbone carbonyl of the hinge region (e.g., Glu930 in JAK2).
-
H-Bond Acceptor (HBA): The adjacent nitrogen accepts a proton from the backbone amide (e.g., Leu932 in JAK2).
-
Tautomeric State: Critical Technical Note: The 1H-indazole vs. 2H-indazole preference is dictated by the environment. In the hydrophobic ATP pocket, the 1H-tautomer is often preferred for 3-substituted indazoles, but this must be validated via QM calculations or specific crystal structure water networks.
The Piperidine Ring: The Vector & Solubilizer
-
Ionic Interaction: The basic nitrogen (
) is predominantly protonated at physiological pH. In GPCRs, this forms a critical salt bridge with the conserved Aspartate (Asp3.32). In kinases, it frequently interacts with glutamate/aspartate residues in the ribose pocket or solvent front. -
Conformational Flexibility: The chair conformation allows the piperidine to act as a semi-rigid spacer, projecting substituents into the solvent-exposed region to tune physicochemical properties (LogD, solubility) without disrupting the primary binding mode.
Quantitative Data Summary
| Target Class | Primary Interaction (Indazole) | Primary Interaction (Piperidine) | Key Residues (Example) | Activity Range ( |
| JAK2 Kinase | Hinge H-Bonds (Donor/Acceptor) | Solvent Front / Ribose Pocket | Leu932, Glu930 | < 10 nM |
| ROCK-II | Hinge H-Bonds | Ionic interaction with Asp/Glu | Met156, Asp160 | 10 - 100 nM |
| 5-HT4 (GPCR) | Aromatic/Hydrophobic Pocket | Salt Bridge (Essential) | Asp100 (3.32), Phe285 | 1 - 50 nM |
| FGFR1 | Hinge H-Bonds | Solvent Exposure | Glu562, Ala564 | 10 - 1000 nM |
Computational Workflow: Pharmacophore Generation
This section details a self-validating protocol for generating a structure-based pharmacophore model.
Diagram: Pharmacophore Generation Pipeline
Detailed Protocol
Step 1: Structure Curation & Preparation [2]
-
Source: Retrieve co-crystallized structures from the PDB. For JAK2, use PDB ID: 5L3A (indazole derivative bound) [1]. For FGFR, use PDB ID: 3WJ6 [2].[3]
-
Protein Prep: Use tools like Schrödinger Protein Preparation Wizard or MOE Protonate 3D.
-
Crucial Step: Optimize H-bond networks. Ensure the indazole tautomer matches the specific donor/acceptor pattern of the hinge residues (e.g., N1-H donating to Glu carbonyl).
-
Water Molecules:[1] Retain bridging waters only if they mediate interactions between the ligand and the protein (common in kinase back-pockets).
-
Step 2: Pharmacophore Feature Definition Using a tool like LigandScout or Phase:
-
HBD/HBA Vectors: Place vector features on the indazole nitrogens. Mark these as "Essential" (Constraint).
-
Positive Ionizable: Place a feature on the piperidine nitrogen.
-
Note: If the piperidine is solvent-exposed, mark this as "Optional" or use a broad tolerance sphere (1.5 - 2.0 Å) to account for flexibility.
-
-
Excluded Volumes: Generate exclusion spheres based on the receptor surface to prevent sterically clashing false positives during screening.
Step 3: Validation (The "Trust" Pillar)
-
Decoy Generation: Create a set of 50-100 property-matched decoys (similar MW, LogP, but topologically different) for every active ligand.
-
Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.
-
Acceptance Criteria: An AUC > 0.7 is required for a reliable model. If AUC < 0.7, refine the "Excluded Volume" spheres to reduce false positives.
-
Case Study: JAK2 Kinase Inhibition
The JAK2 kinase domain provides a textbook example of how small structural changes in the piperidinyl-indazole scaffold drastically alter potency.
Binding Mode Mechanics
In the JAK2 active site (PDB: 5L3A), the indazole binds to the ATP hinge region.
-
Hinge Interaction: The indazole C-4/C-6 positions are often substituted to fill the "back pocket" or gatekeeper region.
-
Solvent Front: The piperidine ring, attached at the C-3 or N-1 position, projects into the solvent. This is critical for physicochemical properties but less critical for enthalpic binding energy compared to the hinge interaction [1].
Diagram: JAK2 Interaction Map
SAR Implications
Research indicates that while the indazole is the "anchor," the piperidine substitution pattern drives selectivity .
-
Case A (Rigid Linker): Direct attachment or short linkers constrain the piperidine, forcing it to interact with specific ribose pocket residues (e.g., Asp939). This increases potency but may decrease selectivity across the JAK family [3].
-
Case B (Flexible Linker): Extended linkers (e.g., -OCH2-) allow the piperidine to "float" in the solvent, improving solubility and reducing off-target toxicity (e.g., CYP inhibition) [4].
Case Study: ROCK-II Inhibition
In Rho-kinase (ROCK) inhibition, the pharmacophore shifts slightly. The indazole still binds the hinge, but the piperidine nitrogen often plays a more defined role in binding to acidic residues in the active site, distinguishing it from the purely solvent-exposed role seen in some JAK inhibitors.
-
Key Interaction: The piperidine amine often forms hydrogen bonds with Asp232 or Asn219 in the ROCK active site [4].
-
Selectivity Filter: Modifying the piperidine with bulky hydrophobic groups (e.g., benzyl) can enhance ROCK potency by filling a hydrophobic sub-pocket adjacent to the ATP site.
References
-
Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide... as Selective 5-HT4 Receptor Ligands. Source: Journal of Medicinal Chemistry URL:[Link]
-
Structure-activity relationships... for indazole piperidine inhibitors of ROCK-II. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Indoloxytriazines as binding molecules for the JAK2 JH2 pseudokinase domain. Source: Tetrahedron Letters URL:[4][Link]
Sources
- 1. Computational workflow for discovering small molecular binders for shallow binding sites by integrating molecular dynamics simulation, pharmacophore modeling, and machine learning: STAT3 as case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoloxytriazines as binding molecules for the JAK2 JH2 pseudokinase domain and its V617F variant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 3-(Piperidin-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(piperidin-2-yl)-1H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This structural framework combines the versatile pharmacological properties of both the indazole and piperidine rings, making it a valuable building block for the synthesis of novel therapeutic agents. The indazole core is a bioisostere of indole and is found in a variety of approved drugs with activities ranging from anticancer to anti-inflammatory.[1][2] The piperidine moiety is also a common feature in pharmaceuticals, often contributing to improved pharmacokinetic properties.[3]
The functionalization of the 3-(piperidin-2-yl)-1H-indazole core, particularly through the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, is a key strategy for generating libraries of diverse compounds for biological screening. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for achieving these transformations under relatively mild conditions with high functional group tolerance.[4][5][6]
These application notes provide a detailed guide to the reaction conditions for the N-arylation of the indazole nitrogen and potential C-H functionalization of the indazole ring in 3-(piperidin-2-yl)-1H-indazole. The protocols are designed to be a starting point for researchers, offering insights into the critical parameters that influence the success of these coupling reactions.
Understanding the Reactivity of 3-(Piperidin-2-yl)-1H-indazole
The presence of the piperidin-2-yl substituent at the C3 position of the indazole ring introduces several important considerations for planning coupling reactions:
-
Regioselectivity of N-Arylation: The indazole core has two potential sites for N-arylation: N1 and N2. The regiochemical outcome is influenced by steric and electronic factors of the substituent at the C3 position.[7][8] A bulky substituent at C3, such as a piperidinyl group, is likely to sterically hinder the N2 position, favoring N1-arylation.[9][10]
-
Piperidine N-H Reactivity: The secondary amine within the piperidine ring is also a potential site for arylation under Buchwald-Hartwig conditions. To achieve selective N-arylation of the indazole, protection of the piperidine nitrogen, for example with a Boc (tert-butyloxycarbonyl) group, is often necessary.
-
C-H Functionalization: Direct C-H functionalization of the indazole ring is an attractive strategy for late-stage modification. The electronic properties of the piperidinyl substituent will influence the reactivity of the various C-H bonds on the indazole nucleus.
PART 1: N-Arylation of 3-(Piperidin-2-yl)-1H-indazole via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[4] This protocol focuses on the N-arylation of the indazole core.
Protocol 1: N-Arylation of N-Boc-Protected 3-(piperidin-2-yl)-1H-indazole
This protocol assumes the starting material is N-Boc-protected on the piperidine nitrogen to prevent competing N-arylation at that site.
Reaction Scheme:
Caption: General workflow for the N-arylation of 3-(piperidin-2-yl)-1H-indazole.
Materials:
-
N-Boc-3-(piperidin-2-yl)-1H-indazole
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add N-Boc-3-(piperidin-2-yl)-1H-indazole (1.0 equiv), the aryl halide (1.1 - 1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Addition of Reagents: Add the base (2.0 - 3.0 equiv) and the anhydrous, degassed solvent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring. Typical reaction temperatures range from 80 to 120 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions for N-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 12-24 | 4-Bromoanisole |
| Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (3) | Dioxane | 100 | 18 | 2-Chloropyridine |
| Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 1-Iodonaphthalene |
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, and BrettPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the indazole N-H. Cesium carbonate is a common choice, but other bases like potassium carbonate or potassium phosphate can also be effective.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used for these reactions.
PART 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] To perform a Suzuki coupling on the 3-(piperidin-2-yl)-1H-indazole scaffold, the indazole ring needs to be pre-functionalized with a halide, typically at a position amenable to such reactions (e.g., C5 or C6).
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated 3-(Piperidin-2-yl)-1H-indazole Derivative
This protocol outlines a general procedure for the Suzuki coupling of a bromo-substituted 3-(piperidin-2-yl)-1H-indazole with an arylboronic acid. Both the indazole and piperidine nitrogens may require protection.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling of a halogenated 3-(piperidin-2-yl)-1H-indazole.
Materials:
-
N-Protected-bromo-3-(N-Boc-piperidin-2-yl)-1H-indazole
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃))
-
Solvent system (e.g., Dioxane/water, Toluene/water, DME/water)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the halogenated indazole derivative (1.0 equiv) and the arylboronic acid (1.2 - 1.5 equiv) in the chosen solvent system.
-
Addition of Reagents: Add the base (2.0 - 3.0 equiv) and the palladium catalyst (2-5 mol%).
-
Reaction Conditions: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction mixture with stirring, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | Phenylboronic acid |
| Pd(dppf)Cl₂ (3) | Na₂CO₃ (3) | Toluene/H₂O (5:1) | 100 | 16 | 4-Methoxyphenylboronic acid |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 8 | 3-Thiopheneboronic acid |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for Suzuki couplings. For more challenging substrates, catalyst systems with specialized ligands like SPhos can be more effective.
-
Base and Solvent: An aqueous basic solution is required for the transmetalation step of the Suzuki catalytic cycle. The choice of base and the organic co-solvent can significantly impact the reaction rate and yield.
PART 3: Direct C-H Arylation
Direct C-H arylation is an increasingly popular method for the functionalization of heterocycles as it avoids the need for pre-functionalization (e.g., halogenation). For indazoles, C-H arylation can occur at various positions, and the regioselectivity is often directed by substituents on the ring.
Considerations for C-H Arylation of 3-(Piperidin-2-yl)-1H-indazole
-
Regioselectivity: The C7 position of the indazole ring is often susceptible to C-H activation.[12] The directing effect of the piperidinyl group and any protecting groups on the indazole nitrogen will play a crucial role in determining the site of arylation.
-
Catalyst System: Palladium catalysts, often in combination with ligands such as 1,10-phenanthroline, are commonly used for the direct arylation of indazoles.[12]
-
Oxidant: An oxidant is typically required in the catalytic cycle.
General Reaction Workflow for Method Development:
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis and Isolation of Dihydrochloride Salts
Abstract & Scope
This application note details the procedure for converting a dibasic free base active pharmaceutical ingredient (API) into its dihydrochloride (2HCl) salt form. While hydrochloride salts are the most common choice in drug development due to physiological acceptability, dihydrochloride salts present unique challenges regarding stoichiometry control, hygroscopicity, and polymorphism.[1] This guide provides a self-validating protocol to ensure complete protonation of both basic centers while minimizing the risk of mixed salt formation (e.g., monohydrochloride contamination).
Pre-Formulation Assessment (The "Why" and "When")
Before initiating synthesis, the thermodynamic feasibility of forming a stable dihydrochloride salt must be validated.[1]
pKa Analysis and Stoichiometry
For a stable dihydrochloride salt, the API must possess two protonatable nitrogen centers. The stability of the salt is dictated by the
-
Requirement: Ensure the
of the free base is sufficiently high (> 2.0) to prevent rapid disproportionation or hydrolysis of the second proton in solid state. -
Stoichiometry: Unlike monosalts where 1.05 eq of acid suffices, dihydrochloride formation often requires a significant excess (2.2 – 2.5 equivalents ) to drive the equilibrium fully to the di-salt form and suppress the monohydrochloride eutectic.
Experimental Protocol
Two methods are presented: Method A (Anhydrous Precipitation - Preferred for hygroscopic/hydrolytically unstable compounds) and Method B (Crystallization - Preferred for purity).
Method A: Anhydrous Reactive Precipitation (High Throughput)
Objective: Kinetic trapping of the dihydrochloride salt using an antisolvent system.
Reagents:
-
Substrate (Free Base)[2]
-
Solvent 1: Good solvent for Free Base (e.g., Dichloromethane, Ethanol, THF).[1]
-
Solvent 2: HCl source (e.g., 4M HCl in Dioxane or 2M HCl in Diethyl Ether).
-
Solvent 3: Antisolvent (e.g., Diethyl Ether, MTBE, Hexane).[1]
Procedure:
-
Dissolution: Dissolve 1.0 g of Free Base in the minimum volume of Solvent 1 at room temperature. Filter through a 0.45 µm PTFE filter to remove particulate matter.
-
Acid Addition: Chill the solution to 0–5°C. Add 2.2 equivalents of Solvent 2 (HCl in Dioxane/Ether) dropwise over 20 minutes.
-
Note: A white precipitate often forms immediately.
-
-
Equilibration: Allow the slurry to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. This "aging" step prevents amorphous entrapment.[1]
-
Isolation: Filter the solid under
atmosphere (dihydrochlorides are often hygroscopic). -
Washing: Wash the cake
with Solvent 3 (Antisolvent). -
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Method B: Thermodynamic Recrystallization (High Purity)
Objective: Growing stable crystal polymorphs to exclude impurities.
Procedure:
-
Slurry Formation: Suspend the Free Base in Isopropanol (IPA).
-
Acidification: Add 2.5 equivalents of concentrated aqueous HCl (37%).
-
Reflux: Heat the mixture to reflux (82°C). If the solid does not dissolve, add minimal water dropwise until a clear solution is obtained.
-
Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Then chill to 4°C overnight.
-
Seeding: If oiling out occurs, seed with trace crystals from Method A.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Acid Stoichiometry | 2.1 – 2.5 eq | Excess Cl⁻ drives the common ion effect, suppressing solubility and ensuring the second basic site is protonated. |
| Temperature | < 10°C (Addition) | Exothermic protonation can cause local overheating and degradation; low temp favors precipitation. |
| Water Content | < 0.5% (Method A) | Water acts as a plasticizer and can induce "oiling out" (liquid-liquid phase separation) instead of crystallization. |
| Agitation | High Shear | Prevents occlusion of free base within the precipitating salt matrix. |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for salt selection and synthesis.
Figure 1: Decision tree and process flow for the synthesis of dihydrochloride salts, addressing critical decision points for "oiling out" scenarios.
Validation & Characterization
To ensure the product is the true dihydrochloride and not a mixture, the following analytical suite is required:
-
Chloride Content Titration:
-
Perform argentometric titration (with
). -
Target: Theoretical %Cl for 2HCl.
-
Calculation: If MW (Base) = 300, MW (2HCl salt) = 373. Theoretical Cl =
. -
Acceptance:
absolute.
-
-
1H-NMR Shift:
-
Observe the chemical shift of the protons adjacent to the basic nitrogens. A significant downfield shift (
ppm) compared to the free base confirms protonation at both sites.
-
-
Powder X-Ray Diffraction (PXRD):
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][5][6][7][8][9] (2011).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6][8][9]
-
Hitchings, T. J., et al. (2025).[10] Analysis of a new hydrochloride salt of the common pharmaceutical metformin. CrystEngComm.
-
FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
-
Bauer, J., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Advanced Drug Delivery Reviews, 48(1), 3-26.[1]
Sources
- 1. WO2004050647A2 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 6. search.lib.utexas.edu [search.lib.utexas.edu]
- 7. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Details for Handbook of pharmaceutical salts properties, selection and use › Jamia Hamdard Library System catalog [library.jamiahamdard.ac.in]
- 10. Analysis of a new hydrochloride salt of the common pharmaceutical metformin - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00711A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Piperidin-2-yl)-1H-indazole
Welcome to the Technical Support Center for the synthesis of 3-(piperidin-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important heterocyclic compound.
Introduction
The 3-(piperidin-2-yl)-1H-indazole scaffold is a key structural motif in many pharmacologically active molecules. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis, focusing on a common and practical synthetic route.
A plausible and widely applicable synthetic route to 3-(piperidin-2-yl)-1H-indazole involves a multi-step process, which will be the focus of this guide:
-
Synthesis of 1H-indazole-3-carboxylic acid: This is a common starting material for many 3-substituted indazoles.
-
Amide coupling: The carboxylic acid is coupled with a protected piperidine derivative, typically N-Boc-2-aminopiperidine, to form the corresponding amide.
-
Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final product.
Each of these steps has its own set of potential challenges, which we will address in detail.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Step 1: Synthesis of 1H-indazole-3-carboxylic acid
Question 1: My yield of 1H-indazole-3-carboxylic acid from the nitrosation of indole is consistently low, and I observe a lot of dark-colored byproducts.
Answer:
This is a common issue arising from the high reactivity of indoles, especially electron-rich ones, under nitrosating conditions. The formation of dimeric and polymeric byproducts is a frequent side reaction.[1] Here are several strategies to mitigate this:
-
Slow Addition of the Indole: The most critical parameter is the rate of addition of the indole substrate to the nitrosating agent (e.g., a solution of sodium nitrite in acid). A very slow addition, ideally using a syringe pump over several hours, at a low temperature (e.g., 0 °C) is crucial to maintain a low concentration of the reactive indole and minimize self-reaction.[1]
-
Control of Acidity: The pH of the reaction medium is important. Slightly acidic conditions are generally preferred. Using a buffered system or a controlled addition of acid can prevent the decomposition of the desired product and reduce byproduct formation.
-
Reverse Addition: Instead of adding the nitrosating agent to the indole, consider adding the indole solution to the nitrosating mixture. This ensures that the indole is always the limiting reagent in the reaction zone, further suppressing side reactions.
-
Reaction Temperature: Maintain a low temperature (0-5 °C) during the addition of the indole. While the subsequent cyclization may require heating, the initial nitrosation should be performed cold to control the reaction rate.[1]
-
Purification: The crude product may require careful purification. Column chromatography is often necessary to remove the colored impurities.
Question 2: I am having trouble with the diazotization of o-toluidine as an alternative route to the indazole core. What are the key parameters to control?
Answer:
The diazotization of anilines is a classic reaction that requires precise control of conditions to be successful. Here are the key parameters:
-
Temperature: The reaction must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate.
-
Stoichiometry of Sodium Nitrite: Use a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) to ensure complete conversion of the amine.
-
Acid Concentration: The reaction is usually performed in a strong acid, such as hydrochloric or sulfuric acid. The concentration of the acid is important for the stability of the diazonium salt.
-
Slow Addition of Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the o-toluidine to maintain a low temperature and control the rate of the reaction.
Step 2: Amide Coupling of 1H-indazole-3-carboxylic acid with N-Boc-2-aminopiperidine
Question 3: The amide coupling reaction between 1H-indazole-3-carboxylic acid and N-Boc-2-aminopiperidine is sluggish and gives a low yield of the desired amide.
Answer:
Low yields in this step can be attributed to several factors, including inefficient activation of the carboxylic acid, steric hindrance from the 2-substituted piperidine, and potential side reactions. Here are some troubleshooting strategies:
-
Choice of Coupling Reagent: For sterically hindered amines like 2-substituted piperidines, standard coupling reagents may not be effective. Consider using more powerful coupling reagents such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[2]
-
CDI (1,1'-Carbonyldiimidazole) can also be an effective activating agent.[3]
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or DCM are commonly used. Ensure the solvent is anhydrous.
-
Temperature: The reaction is typically run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) might be beneficial, but should be monitored carefully for decomposition.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Purity of Starting Materials: Ensure that both the 1H-indazole-3-carboxylic acid and N-Boc-2-aminopiperidine are pure and dry. Impurities can interfere with the coupling reaction.
-
Order of Addition: Typically, the carboxylic acid is pre-activated with the coupling reagent and base for a short period (15-30 minutes) before the amine is added.[4]
Question 4: I am observing significant amounts of unreacted starting materials even after prolonged reaction times.
Answer:
This indicates an incomplete reaction. Besides the points mentioned in the previous answer, consider the following:
-
Stoichiometry: Ensure you are using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.2-1.5 equivalents) relative to the carboxylic acid.
-
Base: The choice and amount of base are crucial. For HATU or HBTU, use at least 2-3 equivalents of DIPEA. For other coupling reagents, ensure the base is non-nucleophilic and present in sufficient quantity to neutralize any acidic byproducts.
-
Steric Hindrance: The 2-position of the piperidine ring presents significant steric bulk, which can hinder the nucleophilic attack of the amine on the activated carboxylic acid. Using a less sterically demanding protecting group on the piperidine nitrogen could be an option, but this would require a modification of the synthetic route.
Step 3: Deprotection of the N-Boc Group
Question 5: The deprotection of the N-Boc group is incomplete or leads to decomposition of my product.
Answer:
The choice of deprotection method is critical to avoid unwanted side reactions. The indazole ring system can be sensitive to harsh acidic conditions.
-
Mild Acidic Conditions:
-
4M HCl in Dioxane: This is a common and effective method for Boc deprotection. The reaction is typically fast and clean at room temperature.[1]
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at 0 °C to room temperature is also widely used. However, TFA can sometimes be too harsh and lead to side reactions on the indazole ring. If you observe decomposition, try using a lower concentration of TFA and a lower temperature.
-
-
Alternative Deprotection Methods:
-
p-Toluenesulfonic Acid (p-TsOH): This solid acid can be used for Boc deprotection, sometimes under solvent-free mechanochemical conditions, which can be a milder alternative.[5][6]
-
TMSI (Trimethylsilyl Iodide): This reagent can effect Boc deprotection under neutral conditions, which can be advantageous if your molecule is acid-sensitive.[1]
-
-
Monitoring the Reaction: Closely monitor the deprotection reaction by TLC or LC-MS to avoid over-exposure to the acidic conditions, which can lead to degradation of the product.
-
Work-up: After deprotection, it is important to neutralize the acid carefully. A wash with a saturated aqueous solution of sodium bicarbonate is typically sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of the indazole ring itself?
A1: A common side reaction, particularly when starting from substituted anilines, is the formation of regioisomers (e.g., N1 vs. N2 alkylation or substitution). The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents.[7] Careful purification, often involving column chromatography or recrystallization from a mixed solvent system, is usually required to separate the desired isomer.[7]
Q2: How can I improve the overall yield of the three-step synthesis?
A2: To improve the overall yield, it is crucial to optimize each step individually.
-
Purify Intermediates: Purify the 1H-indazole-3-carboxylic acid and the N-Boc protected amide intermediate to a high degree of purity before proceeding to the next step. This will prevent carrying over impurities that can interfere with subsequent reactions.
-
Optimize Reaction Conditions: Systematically optimize the reaction conditions (reagents, solvent, temperature, and time) for each step using small-scale trial reactions.
-
Minimize Transfers: Minimize the number of transfers and work-up steps to reduce material loss.
Q3: What are the best methods for purifying the final product, 3-(piperidin-2-yl)-1H-indazole?
A3: The final product is a basic compound and can be purified by several methods:
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide, is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. The choice of solvent is critical and should be determined experimentally.
-
Acid-Base Extraction: As the final product is a free base, an acid-base extraction can be used to remove neutral impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
Q4: Can I use a different protecting group for the piperidine nitrogen?
A4: Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with the reaction conditions of the other steps.
-
Benzyl (Bn): A benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C). This method is generally mild and compatible with many functional groups.
-
Carbobenzyloxy (Cbz): Similar to the benzyl group, the Cbz group can be removed by catalytic hydrogenation.
The choice of an alternative protecting group may require re-optimization of the coupling and deprotection steps.
Experimental Protocols
Optimized Protocol for the Synthesis of 1H-indazole-3-carboxylic acid
This protocol is based on the nitrosation of indole, which is a common and effective method.
-
Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (4.0 eq) in water. Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (3.5 eq) to the solution while maintaining the temperature below 5 °C.
-
Nitrosation of Indole: Dissolve indole (1.0 eq) in a suitable solvent such as DMF. Add this solution dropwise to the cold nitrosating mixture over a period of 2-3 hours using a syringe pump. Maintain the reaction temperature at 0-5 °C throughout the addition.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Gentle heating (e.g., to 50 °C) may be required to drive the cyclization to completion. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 1H-indazole-3-carboxylic acid.
Optimized Protocol for the Amide Coupling
-
Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of N-Boc-2-aminopiperidine (1.1 eq) in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Optimized Protocol for N-Boc Deprotection
-
Deprotection: Dissolve the N-Boc protected amide (1.0 eq) in a minimal amount of dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in dioxane (5-10 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The final product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for 3-(piperidin-2-yl)-1H-indazole.
Caption: Decision tree for troubleshooting low yield.
Quantitative Data Summary
| Step | Key Reagents | Typical Yield Range | Key Optimization Parameters |
| 1. Indazole Acid Synthesis | Indole, NaNO₂, HCl | 40-70% | Slow addition of indole, low temperature |
| 2. Amide Coupling | 1H-indazole-3-carboxylic acid, N-Boc-2-aminopiperidine, HATU, DIPEA | 60-85% | Choice of coupling reagent, anhydrous conditions |
| 3. N-Boc Deprotection | N-Boc protected amide, 4M HCl in dioxane | 85-95% | Mild acidic conditions, reaction time |
References
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Royal Society of Chemistry. (2018).
- SSRN. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis.
- ACS Publications. (1974). Barriers to amide rotation in piperidides and related systems. Unambiguous assignments using carbon-13 magnetic resonance. The Journal of Organic Chemistry.
- ResearchGate. (2020).
- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Organic Chemistry Portal. (2023). Indazole synthesis.
- Giraud, F., Anizon, F., & Moreau, P. (2016).
- PMC. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PMC. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- LOCKSS. (1996).
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (2012). (PDF)
- RSC Publishing. (2018).
- Google Patents. (2014).
- JOCPR. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1Hindazole- 3-carbonyl)
- Organic Letters. (2011).
- Thieme. (2004).
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?
- PMC. (2020).
- CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
- PMC. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- REAL-J. (2015).
- PMC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
removing impurities from 3-(piperidin-2-yl)-1H-indazole recrystallization
Current Status: Operational Ticket Focus: Recrystallization, Impurity Removal, and Solid-State Characterization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The purification of 3-(piperidin-2-yl)-1H-indazole presents a unique set of challenges due to its amphoteric nature . The molecule contains a basic secondary amine (piperidine, pKa ~11) and a weakly acidic indazole nitrogen (pKa ~14). This dual functionality often leads to "oiling out" or co-precipitation of inorganic salts during recrystallization.
This guide moves beyond generic protocols, offering a mechanism-based troubleshooting system designed to remove specific impurities:
-
Synthetic By-products: Regioisomers and oxidation products.
-
Inorganic Residues: Palladium (from cross-coupling) and halide salts.
-
Stereochemical Impurities: Enantiomeric enrichment (if resolving the chiral 2-position).
Module 1: Solvent System Selection & The "Oiling Out" Phenomenon
User Issue: "My product separates as a yellow oil at the bottom of the flask upon cooling, rather than forming crystals."
The Mechanism
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable zone width (MSZW) is too narrow or when impurities depress the melting point of the solid below the temperature of the solution. For 3-(piperidin-2-yl)-1H-indazole, this is often caused by the high conformational flexibility of the piperidine ring preventing efficient packing.
Troubleshooting Protocol
| Parameter | Standard Condition | Adjustment for "Oiling Out" |
| Primary Solvent | Ethanol (EtOH) | Switch to Methanol (MeOH) (Higher polarity often stabilizes the ionic character). |
| Anti-Solvent | Water | Switch to Methyl tert-butyl ether (MTBE) or Heptane . Water can sometimes promote oiling in highly lipophilic crude mixtures. |
| Cooling Rate | Ambient | Controlled Cooling: 5°C/hour with vigorous agitation to induce nucleation. |
| Seeding | None | Required: Add 0.5 wt% pure seed crystals at the cloud point. |
Recommended Solvent Systems
-
System A (High Purity): Ethanol / Water (9:1 v/v) .
-
Best for: Removing inorganic salts (NaCl, KBr) which remain in the water phase or are filtered off hot.
-
-
System B (High Yield): Ethyl Acetate / Heptane (1:2 v/v) .
-
Best for: Removing non-polar organic by-products (dimers, unreacted starting materials).
-
Module 2: Removing Specific Impurities
User Issue: "The crystals are off-white/grey (Pd contamination) or the NMR shows aliphatic impurity peaks."
Workflow: The "Salt Break" Technique
Because the piperidine nitrogen is basic, the most effective way to remove stubborn non-basic impurities is to convert the product into a salt, recrystallize the salt, and then neutralize.
Step-by-Step Protocol
-
Salt Formation: Dissolve crude free base in Ethanol (10 volumes) . Add 1.1 equivalents of HCl (4M in Dioxane) or D-Tartaric Acid (for chiral enrichment).
-
Precipitation: Cool to 0-5°C. The hydrochloride or tartrate salt will crystallize; non-basic impurities (e.g., unreacted indazole precursors) will remain in the mother liquor.
-
Filtration: Filter the salt and wash with cold Acetone.
-
Free Basing (The Break): Suspend the purified salt in Dichloromethane (DCM) and add 1M NaOH until pH > 12.
-
Isolation: Separate the organic layer, dry over MgSO₄, and evaporate.
Metal Scavenging (Palladium Removal)
If the synthesis involved Suzuki or Sonogashira coupling, Pd residues are likely trapped in the indazole lattice.
-
Action: Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) during the hot dissolution step of recrystallization.
-
Dosage: 10 wt% relative to crude mass. Stir at 60°C for 30 mins before hot filtration.
Module 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying 3-(piperidin-2-yl)-1H-indazole based on the physical state of the crude material.
Caption: Decision tree for selecting the optimal purification route based on the crude material's physical state and impurity profile.
Frequently Asked Questions (FAQ)
Q1: Why is my product turning pink/red during drying?
-
Cause: Indazoles are susceptible to oxidation at the N-H position, often forming N-oxides or diazo-linkages when exposed to air and light while wet.
-
Fix: Always dry the crystals in a vacuum oven at 40-50°C under a nitrogen bleed. Avoid prolonged exposure to ambient light during filtration.
Q2: I need high enantiomeric excess (ee). Can I resolve the racemate via recrystallization?
-
Answer: Yes. The piperidine 2-position is chiral.
-
Protocol: Use (D)-(-)-Tartaric acid or Di-p-toluoyl-D-tartaric acid in Methanol. The diastereomeric salt will crystallize preferentially. This is a standard method for resolving piperidine-based intermediates like those in Niraparib synthesis [1, 2].
Q3: The yield is low (<50%). Where is my product?
-
Cause: The amphoteric nature means the product has significant solubility in alcohols.
-
Fix:
-
Concentrate the mother liquor to 1/3 volume and cool to -20°C for a "second crop."
-
Ensure the pH of the mother liquor is adjusted to the isoelectric point (approx pH 9-10) to minimize solubility before final filtration.
-
References
-
GlaxoSmithKline LLC. (2008). Poly(ADP-ribose)polymerase (PARP) inhibitors.[1][2][3] WO Patent 2008/084261.[4] Link
- Relevance: Details the synthesis and salt formation of piperidinyl-indazole derivatives (Niraparib intermedi
-
Jones, P., et al. (2009).[3] Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[3] Journal of Medicinal Chemistry, 52(22), 7170-7185.[4] Link
- Relevance: Provides authoritative protocols for the resolution and purification of chiral piperidine-indazole scaffolds.
-
BenchChem. (2025).[5][6][7] Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization. Link
- Relevance: General solvent selection logic for halogen
Sources
- 1. Preparation method of Niraparib intermediate 4-(3S-piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. US11673877B2 - Niraparib compositions - Google Patents [patents.google.com]
- 3. Niraparib formulations - Patent US-11730725-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Piperidine-Indazole Coupling
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Subject: Thermal Optimization of Piperidine-Indazole Cross-Coupling (
Executive Summary
The coupling of piperidine (a secondary amine nucleophile) with an indazole core is a critical transformation in the synthesis of kinase inhibitors (e.g., Pazopanib analogs). However, this reaction is notoriously sensitive to thermal parameters.
The core conflict:
-
Kinetic Barrier: The steric bulk of piperidine and the electron-rich nature of the indazole ring often require elevated temperatures (
) to drive conversion. -
Regioselectivity & Stability: Excessive heat (
) promotes thermodynamic equilibration (favoring N1-alkylation over N2), but simultaneously risks catalyst deactivation (in Pd-couplings) or substrate degradation.
This guide provides a self-validating workflow to determine the optimal temperature window for your specific substrate class.
Part 1: Diagnostic Workflow
Before adjusting temperature, identify your reaction mechanism. The thermal rules for Nucleophilic Aromatic Substitution (
Figure 1: Decision tree for selecting the initial thermal window based on substrate electronics.
Part 2: Troubleshooting Guides
Module A: The
Pathway (Activated Indazoles)
Context: You are displacing a leaving group (F, Cl) on an indazole activated by an Electron Withdrawing Group (EWG).
Q1: My reaction stalls at 50% conversion even at 100°C. Should I increase the temperature? A: Yes, but first check your solvent.
-
The Science:
reactions involving neutral nucleophiles (piperidine) proceed through a zwitterionic Meisenheimer complex. This transition state is highly polar. -
The Fix: Before raising the temp to 140°C (which risks tarring), switch from non-polar solvents (Toluene) or protic solvents (Ethanol) to Polar Aprotic solvents (DMSO, DMF, or NMP). These solvents stabilize the charged intermediate, effectively lowering the activation energy (
). -
Protocol: If using DMSO, you can often run at 100°C. If using Toluene, you may need 130°C+ and a sealed tube.
Q2: I see multiple spots on TLC at high temperatures (
-
The Science: N1-substituted indazoles are generally the thermodynamic product , while N2-substitution is often the kinetic product . At high temperatures, the reaction has enough energy to reverse the N2-attack (retro-Michael or retro-
) and funnel material to the stable N1-isomer. -
Self-Validating Step: Run a test reaction at 60°C. If you see predominantly one spot (N2), but it converts to the other (N1) at 120°C, temperature is your switch for regioselectivity.
Module B: The Buchwald-Hartwig Pathway (Unactivated Indazoles)
Context: You are coupling Piperidine with Bromo- or Iodo-indazole using a Pd catalyst.
Q1: The reaction turns black and stops after 1 hour at 110°C. A: You are suffering from Pd-Black precipitation (Catalyst Death).
-
The Science: Piperidine is a strong
-donor but also bulky. At high temperatures ( ), the phosphine ligands can dissociate from the Palladium center, leading to aggregation of Pd(0) into inactive metal clusters (Pd-black). -
The Fix:
-
Lower Temp: Drop to 80°C.
-
Ligand Switch: Use sterically demanding, electron-rich ligands like RuPhos or BrettPhos . These bind tighter to Pd and facilitate the reductive elimination step, which is often rate-limiting for bulky secondary amines.
-
Q2: Can I use Microwave heating to speed this up? A: Yes, but with strict caveats.
-
Microwave irradiation allows "superheating" of solvents (e.g., THF at 100°C, normally boils at 66°C).
-
Warning: For Pd-catalyzed reactions, microwave spikes can cause rapid ligand degradation. Use ramp-to-temperature settings (2-minute ramp) rather than ballistic heating.
Part 3: Data & Optimization Matrix
Use this table to select your starting conditions.
| Variable | Buchwald-Hartwig (Unactivated) | |
| Optimal Temp | 100°C – 130°C | 65°C – 90°C |
| Critical Failure | < 80°C (No reaction) | > 110°C (Catalyst death) |
| Solvent Choice | DMSO, DMF, NMP | Toluene, Dioxane, t-Amyl Alcohol |
| Regioselectivity | High Temp favors N1 (Thermodynamic) | Controlled by Catalyst/Ligand sterics |
| Base | NaOtBu or |
Part 4: Step-by-Step Optimization Protocol
Objective: Determine the precise temperature for maximum yield vs. impurity profile.
Method: Temperature Gradient Screening (DoE).
-
Preparation: Prepare a stock solution of Indazole (1.0 equiv), Piperidine (1.2 equiv), and Base/Catalyst in the chosen solvent.
-
Distribution: Aliquot into 4 sealed vials.
-
Execution (Parallel Synthesis):
-
Analysis:
-
Sample at 1 hour and 4 hours .
-
Analyze via UPLC/MS. Plot "Conversion %" vs. "Impurity %".
-
-
The "Goldilocks" Calculation:
-
Select the highest temperature where Impurity < 5% and Catalyst remains active (solution does not crash out metal).
-
Figure 2: Workflow for rapid temperature screening.
References
-
Regioselectivity in Indazole Alkylation
- Title: Development of a selective and scalable N1-indazole alkyl
- Source: RSC Advances (2024).
-
URL:[Link]
- Relevance: Establishes the thermodynamic preference for N1 at elevated temperatures and the use of specific bases to control selectivity.
-
Buchwald-Hartwig Optimization
- Title: Optimization of reaction parameters for Buchwald-Hartwig amin
- Source: ResearchG
-
URL:[Link]
- Relevance: Validates the 80°C optimal window and the critical role of solvent choice (DMSO vs Toluene)
- Title: Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines.
-
Microwave Assisted Synthesis
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
preventing racemization during 3-(piperidin-2-yl)-1H-indazole processing
Topic: Preventing Racemization & Process Optimization
Status: Operational | Audience: Process Chemists & R&D Scientists
Introduction: The Stability Challenge
Welcome to the technical guide for handling 3-(piperidin-2-yl)-1H-indazole . This scaffold presents a unique process challenge: the chiral center at the C2 position of the piperidine ring is "benzylic" to the electron-deficient indazole system. This structural arrangement significantly increases the acidity of the C2 proton, making the molecule highly susceptible to racemization via base-catalyzed deprotonation, particularly under thermodynamic stress (heat/pH swings).
This guide provides root-cause analysis, upstream prevention strategies, and downstream recovery protocols to maintain Enantiomeric Excess (ee%).
Module 1: Root Cause Analysis (The Mechanism)
User Question: Why does my ee% drop significantly during workup even when I use mild bases?
Technical Insight:
The racemization is driven by the acidity of the C2-H proton . The indazole ring acts as an electron-withdrawing group (EWG), stabilizing the carbanion intermediate formed upon deprotonation. This effect is amplified if the indazole nitrogen is unsubstituted (
The Racemization Pathway
Caption: Base-catalyzed racemization mechanism via a planar intermediate stabilized by the indazole ring.
Critical Factors:
-
Indazole Tautomerism: The
-indazole is the stable tautomer, but equilibrium with -indazole can facilitate proton transfer. -
Solvent Effects: Protic solvents (MeOH, EtOH) lower the energy barrier for proton exchange compared to aprotic solvents (THF, DCM).
Module 2: Synthesis & Reaction Optimization
User Question: I am synthesizing the core via Suzuki coupling. How do I prevent racemization during the cross-coupling step?
Protocol Strategy:
If you are coupling a chiral piperidine precursor, the reaction conditions must be strictly controlled. High temperatures (
Optimized Coupling Parameters
| Parameter | Recommended Condition | Risk Factor (Avoid) | Reason |
| Base | Strong bases directly deprotonate the C2-H. | ||
| Solvent | DME/Water or Toluene/Water | DMF, DMAc (High boiling) | High boiling solvents encourage thermal racemization. |
| Temp | Thermal energy overcomes the rotational/deprotonation barrier. | ||
| Catalyst | Unligated Pd sources | Faster reaction times reduce exposure to basic conditions. |
Alternative Strategy (Biocatalysis):
Consider Dynamic Kinetic Resolution (DKR) using transaminases if the chemical route fails.[1] This approach converts a racemic ketone intermediate into the chiral amine with
Module 3: Workup & Isolation (Troubleshooting)
User Question: My reaction finishes with 98% ee, but after quenching and drying, it drops to 85%. What is happening?
Diagnosis: This is likely occurring during the quench or solvent stripping phase.
-
Exothermic Quench: Acidifying a basic reaction mixture generates heat. If the local temperature spikes while the pH is still adjusting, racemization accelerates.
-
Concentration: Stripping solvents containing residual base concentrates the base, increasing the rate of deprotonation.
Safe Isolation Protocol
-
Cool Down: Cool reaction mixture to
C before quenching. -
Buffered Quench: Do not use strong mineral acids (HCl) directly if possible. Use Ammonium Chloride (
) or a Phosphate Buffer to neutralize the base gently. -
pH Monitoring: Maintain pH
during workup. The free base amine is stable, but the combination of Base + Heat is the trigger. -
Solvent Swap: If drying is required, swap to a lower boiling solvent (e.g., DCM or MTBE) to allow evaporation at lower temperatures (
C).
Module 4: Resolution & Recovery (The Fix)
User Question: I have a batch with 80% ee. Can I upgrade it without re-synthesizing?
Solution: Yes. Classical resolution via diastereomeric salt formation is highly effective for piperidine-indazole derivatives. D-Tartaric Acid or Dibenzoyl-D-Tartaric Acid are the standard resolving agents for this class of amines [2].
Resolution Workflow
Caption: Classical resolution workflow using Tartaric Acid to upgrade enantiomeric excess.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material (free base) in Ethanol (10 volumes).
-
Acid Addition: Add D-Tartaric acid (1.0 equivalent) dissolved in warm Ethanol.
-
Crystallization: Heat to reflux until clear, then cool slowly to room temperature (over 4-6 hours). Rapid cooling traps impurities.
-
Filtration: Filter the precipitate.[2]
-
Check: Analyze the solid. If ee% is
, proceed. If , recrystallize the salt from Ethanol/Water (9:1). -
Salt Break: Suspend solid in DCM, add 1N NaOH (cold) until basic, separate layers, and dry.
Module 5: Salt Formation & Stability
User Question: Which salt form is best for long-term storage to prevent racemization?
Recommendation:
Avoid storing the Free Base for long periods, as it can absorb
Preferred Form: Tosylate or Hydrochloride. For similar pharmaceutical intermediates (e.g., Niraparib), the Tosylate Monohydrate is often the preferred solid form due to its crystallinity and non-hygroscopic nature [3].
-
Tosylate Salt: Formed using p-Toluenesulfonic acid (pTSA) in Acetone/Water.
-
Stability: The protonated amine in the salt lattice is configurationally stable because the lone pair is no longer available to participate in the deprotonation/inversion mechanism.
References
-
Bouchard, H., et al. (2014). "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 18(1), 215–227.[3]
-
Patent CN106467513A. (2017). "Process for the preparation of Niraparib." (Describes resolution techniques for indazole-piperidine intermediates).
- Vertex AI Search. (2026). "Racemization mechanism and stability of 3-(piperidin-2-yl)-1H-indazole.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 3-(piperidin-2-yl)-1H-indazole dihydrochloride
[1][2][3]
Part 1: Executive Hazard Assessment
Chemical Identity: 3-(piperidin-2-yl)-1H-indazole dihydrochloride
CAS Number: 2251053-27-5 (Free base analog often cited: 1201937-28-7)
Molecular Formula:
The "Why" Behind the Protocol
Effective disposal requires understanding the chemical's behavior in a waste drum.[1][3] This compound is a heterocyclic organic salt .[1][3]
-
Acidity (The Dihydrochloride Factor): The presence of two equivalents of Hydrogen Chloride (
) means this compound creates a significantly acidic environment upon contact with moisture.[3][4] In a waste container, it can lower the pH of aqueous mixtures below 2.0, triggering RCRA Corrosivity (D002) classification.[2][5] -
Nitrogenous Backbone: The indazole and piperidine rings are nitrogen-rich.[1][3] While generally stable, they should not be mixed with strong oxidizers (e.g., nitric acid, peroxides) to prevent the formation of unstable N-oxide byproducts or exothermic degradation.[2][3][4]
-
Regulatory Status: While not typically "P-listed" (acutely toxic) by the EPA, it must be treated as Non-Regulated Chemical Waste (if solid) or Hazardous Waste (if acidic liquid) to ensure "Cradle-to-Grave" compliance.[1][2][3]
Part 2: Critical Safety Parameters (Self-Validating System)
Before handling waste, verify your safety envelope.[3] If these conditions are not met, STOP .
| Parameter | Requirement | Rationale |
| PPE | Nitrile Gloves (Double-glove rec.), Lab Coat, Safety Goggles | Prevents contact dermatitis and corneal damage from acidic dust.[1][2][3][4] |
| Environment | Chemical Fume Hood | Captures potential HCl off-gassing if the salt is hygroscopic or damp.[1][3][4] |
| Incompatibility | NO Strong Bases, NO Oxidizers, NO Bleach | Prevents exothermic neutralization or formation of chloramines (with bleach).[2][4] |
| Container | HDPE (High-Density Polyethylene) or Glass | Resistant to acid corrosion.[1][3][4] Avoid metal containers. |
Part 3: Disposal Workflow & Decision Logic
The following diagram illustrates the decision matrix for segregating this chemical. This logic prevents cross-contamination of waste streams, a common cause of laboratory fines.[3]
Figure 1: Decision matrix for segregating indazole dihydrochloride waste streams. Note that "Solid Waste" is the preferred route for expired pure chemicals.[2][3]
Part 4: Step-by-Step Operational Procedures
Scenario A: Disposal of Expired/Excess Solid Chemical
Context: You have an old bottle of the dihydrochloride salt to discard.
-
Labeling: Attach a hazardous waste tag to the original container or a clear secondary bag.[1][3]
-
Packaging:
-
Deposition: Place the bagged container into the Lab Solid Waste Drum .
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The chemical is dissolved in a solvent (e.g., Methanol or DMSO) after a reaction.[2][4]
-
Characterize the Solvent: The solvent dictates the waste stream, not the solute (unless the solute is P-listed, which this is not).[3][4]
-
Segregation:
-
If in DCM/Chloroform: Pour into Halogenated Waste .[1][3][4]
-
If in Methanol/Ethanol/DMSO: Pour into Non-Halogenated Organic Waste .[1][3][4]
-
If in Water (Aqueous): Check pH.[3][4][5] If pH < 2, neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to aqueous waste, OR dispose directly into a dedicated Corrosive (Acid) Waste container.[1][2][3]
-
-
Rinsing: Rinse the empty reaction vessel 3x with the compatible solvent. Add rinsate to the same waste container.[1][3]
Scenario C: Spill Cleanup (Emergency Contingency)
Context: You dropped the bottle, and powder is on the floor.
-
PPE Up: Wear a dust mask (N95 minimum) or respirator, goggles, and nitrile gloves.
-
Contain: Cover the spill with a Dry Spill Pad or inert absorbent (Vermiculite).[3][4]
-
Critical: Do not use wet paper towels immediately, as water will activate the acidity and generate fumes.[3]
-
-
Sweep: Gently sweep the absorbent/powder mix into a dustpan.[1][3] Avoid creating airborne dust.[1][3][6][10][11][12]
-
Clean: Once the bulk solid is removed, wipe the surface with a soap/water solution (mildly alkaline soap helps neutralize trace acid).[3]
-
Dispose: Place all cleanup materials into a hazardous waste bag and tag as "Debris contaminated with Acidic Organic Solid."
Part 5: Regulatory Compliance & Final Disposition[6][11]
EPA/RCRA Considerations[1][2]
-
Waste Codes:
-
Ultimate Disposal Method: The licensed waste contractor will typically route this material for High-Temperature Incineration .[1][3][4] The organic portion (
) burns to , , and , while the chloride ( ) is captured by the incinerator's scrubber system.[2][4]
Prohibition on Drain Disposal
NEVER pour 3-(piperidin-2-yl)-1H-indazole dihydrochloride down the sink.[1][2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024).[3] Compound Summary: Indazole Derivatives. National Library of Medicine.[1][3] [Link]
Sources
- 1. 3-(Piperidin-3-YL)-1H-indole | C13H16N2 | CID 15389443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 3. nyu.edu [nyu.edu]
- 4. PubChemLite - 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2h-indazole hydrochloride (C12H19N3) [pubchemlite.lcsb.uni.lu]
- 5. epa.gov [epa.gov]
- 6. afgsci.com [afgsci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. combi-blocks.com [combi-blocks.com]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
